[1-(Adamantan-1-YL)ethyl][(4-fluorophenyl)methyl]amine
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Overview
Description
[1-(Adamantan-1-YL)ethyl][(4-fluorophenyl)methyl]amine: is a compound that features an adamantane moiety and a fluorophenyl group. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. The incorporation of a fluorophenyl group further enhances the compound’s chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Adamantan-1-YL)ethyl][(4-fluorophenyl)methyl]amine typically involves the reaction of adamantane-containing amines with arylboronic acids under Chan–Lam coupling conditions. This method utilizes copper (II) acetate as a catalyst, along with a weak base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like acetonitrile. The reaction is carried out at room temperature for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly as antiviral and anticancer agents. Their unique structural properties contribute to their efficacy and selectivity.
Industry: In the industrial sector, the compound is used in the synthesis of advanced polymers and materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of [1-(Adamantan-1-YL)ethyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides a rigid and stable framework, while the fluorophenyl group enhances binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
- N-[(Adamantan-1-yl)(phenyl)methyl]-4-methylaniline
- 1-(Adamantan-1-yl)-N-[(4-fluorophenyl)methyl]ethan-1-amine
- 1,3-Disubstituted ureas containing adamantane fragments
Uniqueness: The presence of both adamantane and fluorophenyl groups in [1-(Adamantan-1-YL)ethyl][(4-fluorophenyl)methyl]amine makes it unique compared to other similar compounds. This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C19H26FN |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-N-[(4-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C19H26FN/c1-13(21-12-14-2-4-18(20)5-3-14)19-9-15-6-16(10-19)8-17(7-15)11-19/h2-5,13,15-17,21H,6-12H2,1H3 |
InChI Key |
WSYOSPIOQLKSRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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